molecular formula C21H18N4O2 B14168759 2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol CAS No. 799833-68-4

2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol

Cat. No.: B14168759
CAS No.: 799833-68-4
M. Wt: 358.4 g/mol
InChI Key: NKSKJXGWVNOSNN-UHFFFAOYSA-N
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Description

2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a methoxy group, a pyridinylmethylamino group, and a quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups .

Scientific Research Applications

2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol apart from similar compounds is its unique combination of functional groups and its quinazoline core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

799833-68-4

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

2-methoxy-6-[4-(pyridin-3-ylmethylamino)quinazolin-2-yl]phenol

InChI

InChI=1S/C21H18N4O2/c1-27-18-10-4-8-16(19(18)26)21-24-17-9-3-2-7-15(17)20(25-21)23-13-14-6-5-11-22-12-14/h2-12,26H,13H2,1H3,(H,23,24,25)

InChI Key

NKSKJXGWVNOSNN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C2=NC3=CC=CC=C3C(=N2)NCC4=CN=CC=C4

solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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